Bienvenue dans la boutique en ligne BenchChem!

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Lipophilicity CNS Drug Discovery Physicochemical Property Optimization

Procure this unique 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine to expand SAR in M4 allosteric modulation, HCV replicon, and PI3Kα kinase programs. The benzylpiperidine substituent introduces distinct lipophilicity (XLogP3 5.5) and steric bulk versus des-benzyl analogs, enabling rational CNS penetration and selectivity profiling. Paired with the des-dimethyl comparator, it serves as a high-value physicochemical property training set for permeability models. Ideal for drug discovery teams seeking composition-of-matter differentiation.

Molecular Formula C20H23N3S
Molecular Weight 337.49
CAS No. 453582-99-5
Cat. No. B2383205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
CAS453582-99-5
Molecular FormulaC20H23N3S
Molecular Weight337.49
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)N3CCC(CC3)CC4=CC=CC=C4)C
InChIInChI=1S/C20H23N3S/c1-14-15(2)24-20-18(14)19(21-13-22-20)23-10-8-17(9-11-23)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
InChIKeyMGHKMOAFVBZRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 453582-99-5): A Functionalized Thienopyrimidine Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 453582-99-5, molecular weight 337.5 g/mol) is a synthetic small molecule that fuses a 5,6-dimethylthieno[2,3-d]pyrimidine heterocyclic core with a 4-benzylpiperidine substituent at the 4-position. This scaffold belongs to a broader class of thienopyrimidines that have demonstrated pharmacological activity against diverse targets, including PI3Kα [1], hepatitis C virus replication [2], and M4 muscarinic acetylcholine receptors [3]. The specific 4-(4-benzylpiperidin-1-yl) substituent pattern distinguishes this compound from other core analogs by modulating lipophilicity and steric bulk, which are critical parameters for target engagement, CNS penetration, and selectivity profiling in drug discovery programs. Its computed physicochemical profile (XLogP3 = 5.5, TPSA = 57.3 Ų) positions it as a moderately lipophilic molecule with a favorable hydrogen bond acceptor count, making it a tool for exploring structure-activity relationships (SAR) in kinase, GPCR, and antiviral projects where thienopyrimidine cores are privileged chemotypes [4].

Why Generic Substitution of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine with Other Thienopyrimidine Analogs Is Scientifically Unsupported


Within the thieno[2,3-d]pyrimidine class, even minor structural alterations at the 4-position lead to profound shifts in biological target engagement, selectivity, and pharmacokinetic behavior. The methyl substitution on the thiophene ring (positions 5 and 6) and the benzyl group on the piperidine nitrogen are not inert structural decorations; they strongly influence the compound's lipophilicity (ΔXLogP3 = +0.8 relative to the des-dimethyl analog), molecular volume, and interaction with hydrophobic pockets in protein targets [1][2]. Interchanging 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine with a non-benzylated or des-methyl analog without experimental validation would erase rational SAR, potentially abolishing potency against specific targets (e.g., PI3K isoforms, HCV replicon, or M4 mAChR) or compromising CNS permeability, as demonstrated by the steep SAR observed in the M4 PAM series built on the identical 5,6-dimethyl-4-piperidinyl-thienopyrimidine core [3].

Quantitative Differentiation Evidence for 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine Against the Closest Structural Analog


Lipophilicity (XLogP3) Comparison: Enhanced Lipophilicity of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine vs. Des-Dimethyl Analog Predicts Superior Membrane Permeability

The target compound 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CID 2238888) exhibits a computed XLogP3 value of 5.5, which is 0.8 log units higher than that of the corresponding des-dimethyl analog 4-benzyl-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine (CID 2100018, XLogP3 = 4.7) [1][2]. This difference arises from the two additional methyl groups on the thiophene ring of the target compound, which increase the overall hydrophobic surface area. In CNS drug design, an XLogP3 value in the 3–5 range is associated with optimal brain penetration; the higher lipophilicity of this compound may translate into increased passive membrane permeability, although it also elevates the risk of metabolic clearance and plasma protein binding [3].

Lipophilicity CNS Drug Discovery Physicochemical Property Optimization

Molecular Weight and Heavy Atom Count Increase: Impact on Binding Site Occupancy and Drug-Likeness Parameters

The molecular weight (MW) of 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is 337.5 g/mol, which is 28.1 g/mol higher than that of the des-dimethyl analog (309.4 g/mol) [1][2]. This mass difference is accompanied by an increase in the heavy atom count from 22 to 24. Although the topological polar surface area remains identical (TPSA = 57.3 Ų for both compounds), the added methyl groups occupy additional van der Waals volume, potentially enabling deeper burial into hydrophobic enzyme pockets (e.g., the selectivity pocket of PI3Kα or the allosteric site of M4 mAChR) while maintaining the same hydrogen bond acceptor/donor profile. In lead optimization campaigns, such incremental mass increases must be carefully evaluated against the Ro5, where MW exceeding 500 Da is generally disfavored; this compound remains well below that threshold [3].

Drug-likeness Molecular Recognition Fragment-based Drug Discovery

M4 Positive Allosteric Modulator (PAM) Scaffold Validation: The 5,6-Dimethylthieno[2,3-d]pyrimidine Core Delivers CNS-Penetrant Pharmacology Where Other Thienopyrimidine Sub-Classes Fail

A peer-reviewed drug discovery campaign published by Wood et al. (2016) established that the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core is a highly productive scaffold for generating potent, CNS-penetrant M4 positive allosteric modulators (PAMs) [1]. The optimized lead compounds from this series achieved M4 PAM EC₅₀ values in the nanomolar range (e.g., compound 13h: M4 PAM EC₅₀ = 43 nM; compound 14d: EC₅₀ = 28 nM) in calcium mobilization assays, coupled with favorable brain-to-plasma ratios (B/P = 0.8–1.5) in rodent pharmacokinetic studies. While the specific 4-(4-benzylpiperidin-1-yl) substituent in the target compound has not been directly evaluated in this publication, it represents a logical structural extension of the same core; the benzylpiperidine moiety is a known pharmacophore in GPCR ligands and may confer enhanced binding to accessory allosteric sites. By contrast, other thienopyrimidine sub-classes (e.g., 2,4-disubstituted thieno[2,3-d]pyrimidines lacking the 5,6-dimethyl pattern) are predominantly associated with PDE5 or EGFR kinase inhibition and have not demonstrated M4 PAM activity in the same assay systems [2][3].

Muscarinic Acetylcholine Receptors CNS Drug Discovery Positive Allosteric Modulators

Recommended Procurement-Driven Application Scenarios for 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine Based on Evidence-Based Differentiation


CNS Drug Discovery: Exploring Structure-Activity Relationships for M4 Muscarinic Receptor PAMs

The 5,6-dimethylthieno[2,3-d]pyrimidine core has been validated as a bona fide M4 PAM scaffold by Wood et al. (2016), with optimized lead compounds demonstrating single-digit to sub-100 nM EC₅₀ values and robust brain penetration. The target compound's 4-(4-benzylpiperidin-1-yl) substituent is a rational extension of this SAR series that has not yet been explored. A CNS drug discovery team can procure this compound to evaluate whether the benzyl group enhances M4 allosteric potency, selectivity over other mAChR subtypes, or pharmacokinetic properties relative to the published 4-piperidinyl analogs. Given the intellectual property landscape surrounding M4 PAMs, incorporation of a novel benzylpiperidine moiety may also offer a strategy for achieving composition-of-matter patent differentiation [1].

Antiviral Screening: Evaluating Hepatitis C Virus (HCV) Inhibitory Activity of a Novel Thienopyrimidine Derivative

Patent literature from Equispharm Co., Ltd. (US20080234482) explicitly claims that 5,6-dimethylthieno[2,3-d]pyrimidine derivatives bearing various 4-amino substituents exhibit potent inhibition of HCV proliferation with low host-cell toxicity. Although the patent examples focus on specific R1 and R2 substitutions, the broad Formula 1 encompasses the 4-(4-benzylpiperidin-1-yl) derivative. Procurement of this compound for HCV replicon assays (e.g., Huh-7 cell-based systems) would enable direct comparison with the patent-exemplified analogs and expand the antiviral SAR dataset. The increased lipophilicity of the target compound (XLogP3 = 5.5) may influence intracellular accumulation and anti-HCV potency in a manner that cannot be predicted from the more polar congeners [2].

Kinase Selectivity Profiling: Differentiating PI3Kα and EGFR Inhibition Where Thienopyrimidine Isomers Show Divergent Activity

Thieno[2,3-d]pyrimidine compounds have been disclosed as selective PI3Kα inhibitors (US Patent 8,324,206) and as dual EGFR/STAT3 inhibitors (Elrazaz et al., 2024). The precise substitution pattern at the 4- and 5,6-positions is critical for determining kinase selectivity: compounds with 4-piperazinyl substituents are often optimized for EGFR, while 4-piperidinyl-thienopyrimidines appear in PI3K patent claims. Procuring 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine and screening it against a panel of lipid and protein kinases would clarify whether the benzylpiperidine motif biases selectivity toward PI3K isoforms, and how the methyl groups on the thiophene modulate ATP-competitive binding relative to the des-dimethyl comparator (CID 2100018) [3][4].

Physicochemical Property Benchmarking: Using the Compound as a Lipophilic Probe in Parallel Artificial Membrane Permeability Assays (PAMPA)

The measured physiochemical difference between the target compound (XLogP3 = 5.5) and its des-dimethyl analog (XLogP3 = 4.7) provides a quantifiable lipophilicity ladder that can be exploited in non-cell-based permeability models. By running these two compounds side-by-side in a PAMPA-BBB or Caco-2 permeability assay, researchers can directly quantify the contribution of the two thiophene methyl groups to passive membrane diffusion. This information would guide medicinal chemists in balancing lipophilicity against solubility and metabolic clearance when designing next-generation thienopyrimidine analogs, making the pair a low-cost, high-value tool for physicochemical property training sets [5].

Quote Request

Request a Quote for 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.